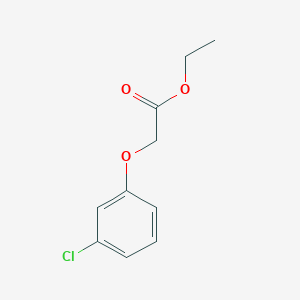

Ethyl 2-(3-chlorophenoxy)acetate

Descripción

Contextualization within Phenoxyacetate (B1228835) Derivatives Research

Phenoxyacetic acids and their derivatives are a class of organic compounds characterized by a phenoxy group attached to a carboxylic acid moiety. fishersci.com These compounds have been the subject of extensive research due to their diverse biological activities. researchgate.net Chlorinated phenoxyacetic acid derivatives, in particular, are widely recognized as herbicides used to control broadleaf weeds. nih.gov The biological activity, toxicity, and efficacy of these derivatives are influenced by the number and position of chlorine atoms on the aromatic ring, as well as the presence of other substituents. nih.gov

Ethyl 2-(3-chlorophenoxy)acetate fits within this larger family of compounds as an ester derivative of a chlorinated phenoxyacetic acid. Research into phenoxyacetate derivatives has explored a wide array of potential applications, including:

Antihyperlipidemic and hypoglycemic activities : Certain derivatives have been investigated for their potential to lower lipid levels and blood sugar. researchgate.net

Antimicrobial, antiviral, and antitubercular properties : Studies have evaluated their efficacy against various pathogens. researchgate.netnih.gov

Anti-inflammatory, analgesic, and antioxidant effects : The potential for these compounds to reduce inflammation, relieve pain, and combat oxidative stress has been a subject of research. researchgate.net

Anticancer and antihypertensive activities : Some derivatives have been explored for their potential in cancer treatment and blood pressure regulation. researchgate.net

Significance and Research Trajectories of this compound in Contemporary Chemical and Biological Sciences

This compound serves as a valuable intermediate in organic synthesis, particularly for creating other chlorophenoxy derivatives with potential applications in pharmaceuticals and agrochemicals. The specific placement of the chlorine atom at the meta position of the phenyl ring influences its chemical reactivity and biological interactions.

Current research trajectories for this compound and its close relatives include:

Synthesis Optimization : Researchers continue to explore more efficient and environmentally friendly methods for synthesizing phenoxyacetate derivatives. This includes optimizing reaction conditions, such as the choice of base and solvent, to improve yields and reduce byproducts.

Biological Activity Screening : this compound and its derivatives are being investigated for a range of biological activities. For instance, derivatives of phenoxyacetic acids have been studied for their potential cytotoxic effects on cancer cell lines and their ability to inhibit the growth of microorganisms. Some studies have also explored their potential as plant growth regulators.

Structure-Activity Relationship (SAR) Studies : A key area of research involves understanding how the molecular structure of phenoxyacetate derivatives relates to their biological activity. By systematically modifying the structure, researchers can identify the key functional groups responsible for specific effects. nih.gov

Development of Novel Therapeutics and Agrochemicals : The insights gained from synthesis and SAR studies are being applied to the design of new and more effective pharmaceutical agents and agrochemicals. For example, research has focused on developing selective COX-2 inhibitors with improved safety profiles based on the phenoxyacetic acid scaffold. mdpi.com

The study of this compound and its analogs contributes to the fundamental understanding of chemical synthesis, reaction mechanisms, and the interaction of small molecules with biological systems.

Chemical Profile

This compound is an organic compound with specific chemical and physical properties that are crucial for its handling, synthesis, and application in research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.6 g/mol calpaclab.com |

| CAS Number | 52094-98-1 calpaclab.com |

| Appearance | Data not available |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Synthesis and Reactions

The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves the reaction of 3-chlorophenol (B135607) with ethyl chloroacetate (B1199739) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) under reflux conditions. The progress of the reaction is often monitored using thin-layer chromatography (TLC).

Key aspects of the synthesis include:

Base Selection : Potassium carbonate is often favored over sodium hydroxide (B78521) for milder reaction conditions.

Purification : The final product is typically purified by recrystallization or column chromatography.

Yield : Optimized reaction conditions can lead to yields ranging from 75% to 90%.

This compound can undergo several types of chemical reactions, including:

Hydrolysis : The ester can be hydrolyzed back to 3-chlorophenol and acetic acid in the presence of an acid or base.

Reduction : Using a reducing agent like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution : The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Biological and Pharmacological Profile

Research into the biological activities of this compound and its derivatives has revealed a range of potential applications, primarily in the realms of antimicrobial and anticancer research.

Biological Activities

Studies have indicated that compounds structurally similar to this compound possess significant antimicrobial properties. These compounds have shown effectiveness against a variety of bacteria and fungi. For example, phenoxyacetic acid derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov

In the context of anticancer research, derivatives of phenoxyacetic acids have been investigated for their potential to induce cytotoxic effects in various cancer cell lines. Studies have shown that these compounds can trigger apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Research Findings

Specific research findings highlight the potential of phenoxyacetate derivatives:

Antichlamydial Activity : A study on phenoxyacetic acid derivatives demonstrated their ability to significantly reduce the number and size of chlamydial inclusions in infected cells, suggesting a potential therapeutic application against Chlamydia trachomatis infections.

Plant Growth Regulation : this compound has been noted for its use in agriculture as a herbicide and plant growth regulator.

These findings underscore the diverse biological potential of this class of compounds and provide a basis for further investigation into their mechanisms of action and potential applications.

Research Applications

This compound serves as a versatile building block in organic synthesis and a tool for biological research.

Role in Organic Synthesis

As an intermediate, this compound is crucial for the synthesis of more complex molecules. Its structure allows for various chemical modifications, leading to the creation of novel compounds with desired biological activities. For instance, it can be a precursor for the synthesis of various chlorophenoxy derivatives intended for pharmaceutical or agrochemical use.

Applications in Biological Studies

In biological research, this compound and its derivatives are utilized to study enzyme-catalyzed reactions involving esters. Furthermore, the broader class of phenoxyacetic acids is employed in studies aimed at understanding the relationship between chemical structure and biological activity, which is fundamental for the rational design of new drugs and other bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPWQKZOBIRMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352765 | |

| Record name | ethyl 2-(3-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-98-1 | |

| Record name | ethyl 2-(3-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Analysis of Ethyl 2 3 Chlorophenoxy Acetate

Established Synthetic Routes for Ethyl 2-(3-chlorophenoxy)acetate and Related Phenoxyacetates

The synthesis of this compound and similar phenoxyacetates is primarily achieved through well-established esterification reactions. These methods have been refined over time to improve efficiency and product quality.

Esterification Reactions involving Chlorophenols and Chloroacetates

The most prevalent and well-documented method for synthesizing this compound is through a nucleophilic substitution reaction. This reaction involves the direct esterification of 3-chlorophenol (B135607) with ethyl chloroacetate (B1199739). The process is typically carried out in the presence of a base, such as anhydrous potassium carbonate, and a polar aprotic solvent like acetone (B3395972), under reflux conditions. The reaction progress is monitored using techniques like thin-layer chromatography (TLC).

An alternative, though less common for this specific compound, is the alkylation of substituted phenols with ethyl bromoacetate (B1195939) under basic conditions. chemicalbook.com This method also relies on the formation of a phenolate (B1203915) ion which then acts as a nucleophile.

The selection of the base is a critical factor, with potassium carbonate often being favored over sodium hydroxide (B78521) due to its milder reaction conditions, which allows for better control over potential side reactions. Typical yields for these reactions range from 75% to 90%, contingent on the optimization of the reaction conditions.

| Reactants | Base/Catalyst | Solvent | Conditions | Typical Yield |

| 3-chlorophenol, ethyl chloroacetate | K₂CO₃ or NaOH | Acetone or Ethanol | Reflux | 75-90% |

| 3-chlorophenol, ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | Variable |

Novel Synthetic Strategies and Reagents

Recent research has focused on developing novel synthetic strategies to enhance the efficiency and environmental friendliness of phenoxyacetate (B1228835) synthesis. These include the use of catalyst-mediated coupling reactions and innovative precursor materials.

Phase-transfer catalysis has emerged as a promising technique. For instance, the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, a related compound, was significantly enhanced using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in conjunction with ultrasound irradiation. bcrec.id This combination led to a several-fold increase in the reaction rate compared to conventional methods. bcrec.id The use of ultrasound in solid-liquid heterogeneous phase transfer catalysis represents a greener approach, often leading to higher yields and shorter reaction times. bcrec.idderpharmachemica.com

The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate has been studied in various polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN), with potassium carbonate as the base. The choice of solvent was found to significantly impact the reaction yield, with DMF providing the highest yield of 91%. walisongo.ac.id

A novel synthetic route involves the use of 2-chloro-3-oxoalkanoates as precursors. These compounds can be synthesized by treating 3-oxoalkanoates with sulfuryl chloride (SO₂Cl₂). researchgate.net The resulting 2-chloro-3-oxoalkanoates are then reacted with a sodium or cesium 4-chlorophenate to produce 2-(4-chlorophenoxy)-3-oxoalkanoates. researchgate.net This method provides an alternative pathway to phenoxyacetate derivatives. The preparation of the precursor, ethyl 2-chloroacetoacetate, can be achieved through the reaction of ethyl acetoacetate (B1235776) with thionyl chloride in a suitable solvent like n-heptane, dichloroethane, or toluene. chemicalbook.com

Mechanistic Investigations of this compound Synthesis

The primary mechanism for the synthesis of this compound via the reaction of 3-chlorophenol and ethyl chloroacetate is a bimolecular nucleophilic substitution (Sɴ2) reaction. walisongo.ac.id The process begins with the deprotonation of the hydroxyl group of 3-chlorophenol by a base (e.g., K₂CO₃) to form a more nucleophilic phenolate ion. This phenolate ion then attacks the electrophilic carbon atom of the ethyl chloroacetate, which bears the chlorine atom. In a concerted step, the carbon-oxygen bond is formed while the carbon-chlorine bond is broken, leading to the displacement of the chloride ion and the formation of the final ester product.

The reaction rate is influenced by several factors, including the nature of the solvent and the strength of the base. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion (the phenolate) more reactive, without solvating the nucleophile itself too strongly, which would hinder its attack on the electrophile.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction time, stoichiometry of reactants, choice of solvent, and temperature.

For esterification reactions, studies on similar systems, such as the synthesis of ethyl acetate (B1210297), have shown that increasing the reaction temperature generally increases the conversion rate. dergipark.org.triuokada.edu.ng For instance, in one study, increasing the temperature from 35 °C to 65 °C resulted in a significant increase in the yield of ethyl ethanoate. iuokada.edu.ng

The molar ratio of the reactants also plays a vital role. In the synthesis of ethyl acetate, an excess of one reactant (often the alcohol) is used to shift the equilibrium towards the product side. hillpublisher.com However, an excessive amount can sometimes be counterproductive. iuokada.edu.ng

The choice of catalyst and its concentration are also critical. In related esterification reactions, the amount of catalyst has been shown to influence the reaction yield. dergipark.org.tr For the synthesis of this compound, monitoring the reaction progress using techniques like TLC and GC-MS is essential to determine the optimal reaction time and ensure the purity of the final product.

Solvent Selection and Impact on Reaction Kinetics

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate and yield. The reaction is a nucleophilic substitution, specifically an SN2 reaction, where the phenoxide ion, generated from 3-chlorophenol by a base, attacks the electrophilic carbon of ethyl chloroacetate.

Polar aprotic solvents are generally preferred for this type of reaction as they can solvate the cation of the base, leaving the anion (phenoxide) more naked and, therefore, more nucleophilic. This enhances the reaction rate. Commonly used solvents include:

Acetone: A widely used solvent for this synthesis, it facilitates the reaction by dissolving the reactants and the base (e.g., potassium carbonate).

N,N-dimethylformamide (DMF): Known to significantly accelerate SN2 reactions, DMF can lead to higher yields in shorter reaction times compared to other solvents. walisongo.ac.id

Dimethyl sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that can effectively increase the rate of nucleophilic substitution. walisongo.ac.id

Acetonitrile (CH₃CN): Another suitable polar aprotic solvent that can be used in this synthesis. walisongo.ac.id

A study on a similar reaction, the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, demonstrated the profound effect of the solvent on the yield. walisongo.ac.id In that study, the use of DMF resulted in a 91% yield, while DMSO and acetonitrile gave yields of 51% and 47%, respectively. walisongo.ac.id This highlights the importance of solvent optimization for maximizing the efficiency of the synthesis of phenoxyacetate derivatives.

Table 1: Impact of Solvent on the Yield of a Structurally Related Phenoxyacetate

| Solvent | Yield (%) |

|---|---|

| N,N-dimethylformamide (DMF) | 91 |

| Dimethyl sulfoxide (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

Data from a study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, illustrating the typical influence of polar aprotic solvents on reaction yield. walisongo.ac.id

Temperature and Pressure Control in Esterification and Coupling Processes

Temperature is a crucial factor in the synthesis of this compound. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. The specific temperature will depend on the boiling point of the solvent used. For instance, when using acetone, the reaction is refluxed at its boiling point of approximately 56°C.

While the Williamson ether synthesis is generally conducted at atmospheric pressure, pressure control can become relevant in industrial-scale production, particularly in continuous flow systems. These systems can offer better control over reaction parameters, including temperature and pressure, leading to improved reproducibility and safety.

For the related process of esterification, where an acid and an alcohol are reacted, temperature plays a key role in the reaction equilibrium. nih.gov Esterification is often an equilibrium-limited reaction, and temperature can influence both the reaction rate and the position of the equilibrium. uctm.edu While not the primary method for synthesizing this compound, understanding the principles of temperature control in esterification is relevant to the broader context of ester synthesis.

Isolation and Purification Techniques

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound. The typical procedure involves:

Filtration: The reaction mixture is first filtered to remove the inorganic base (e.g., potassium carbonate) and any solid byproducts. researchgate.net

Solvent Removal: The solvent is then removed from the filtrate, usually by distillation or rotary evaporation. researchgate.netnih.gov

Extraction: The crude product is often dissolved in a suitable organic solvent, like ether, and washed with water to remove any remaining water-soluble impurities. researchgate.net

Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.

Final Purification: The final purification of the ester is typically achieved through one of the following methods:

Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. Ethanol or mixtures like ethyl acetate/hexane are commonly used for this purpose.

Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is employed. The compound is separated based on its polarity by eluting with a solvent system, often a gradient of ethyl acetate in hexane.

The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Strategies for this compound and its Analogs

The ester functionality and the aromatic ring of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially altered biological and chemical properties.

Introduction of Functional Groups for Modifying Biological and Chemical Properties

The core structure of this compound can be modified in several ways to introduce new functional groups. For example, the chlorine atom on the phenyl ring can potentially undergo nucleophilic aromatic substitution reactions, although this is generally challenging. evitachem.com More commonly, the ester group is the site of derivatization. It can be hydrolyzed to the corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid, which can then be converted into other functional groups such as amides or other esters.

Synthesis of Hydrazide Analogs

A significant derivatization strategy involves the conversion of the ethyl ester to a hydrazide. This is typically achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like absolute alcohol. researchgate.net This reaction produces 2-(3-chlorophenoxy)acetohydrazide (B3094781). These hydrazide derivatives are of interest as they can serve as precursors for the synthesis of various heterocyclic compounds and have been reported to possess a range of biological activities. researchgate.net

The general reaction is as follows:

This compound + Hydrazine Hydrate → 2-(3-chlorophenoxy)acetohydrazide + Ethanol

These hydrazides can be further reacted with aldehydes or ketones to form Schiff bases (hydrazones), which are another class of compounds with diverse chemical and biological properties. sigmaaldrich.comsigmaaldrich.com

Organotin(IV) Carboxylates Derived from Chlorophenoxy Acetate

Another important class of derivatives is organotin(IV) carboxylates. These are synthesized by first hydrolyzing this compound to its corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid. This acid is then reacted with an organotin(IV) chloride, such as di-n-butyltin dichloride or dimethyltin (B1205294) dichloride, often after converting the acid to its sodium salt. nih.gov

The synthesis typically involves refluxing the sodium salt of the carboxylic acid with the organotin(IV) chloride in a dry solvent like chloroform (B151607) for several hours. nih.gov The resulting organotin(IV) carboxylates are often crystalline solids and have been investigated for their potential biological activities. nih.govsysrevpharm.orgnih.govresearchgate.net

Table 2: Examples of Organotin(IV) Carboxylates Derived from a Related Chlorophenoxy Acetic Acid

| Organotin(IV) Reactant | Resulting Carboxylate Complex |

|---|---|

| Di-n-butyltin dichloride | Di-n-butyltin(IV)-bis-(4-chlorophenoxy acetate) |

| Dimethyltin dichloride | Dimethyltin(IV)-bis-(4-chlorophenoxy acetate) |

Data from a study on the synthesis of organotin(IV) derivatives of 4-chlorophenoxyacetic acid. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl 2-(3-chlorophenoxy)acetate. researchgate.net By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed. researchgate.netslideshare.net

In ¹H NMR spectroscopy, the structure of this compound is confirmed by the characteristic signals corresponding to its distinct proton environments. The ethyl group gives rise to a triplet and a quartet, due to spin-spin coupling between the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons. ethernet.edu.etbris.ac.uk The methylene protons of the acetate (B1210297) group (-O-CH₂-C=O) typically appear as a singlet, as they lack adjacent protons for coupling. The four aromatic protons on the 3-chlorophenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the ether linkage.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the two carbons of the acetate moiety (the methylene carbon and the carbonyl carbon), and the six carbons of the aromatic ring (with four protonated and two non-protonated carbons). The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethyl -CH₃ | ~1.2-1.3 ppm (triplet) | ~14 ppm |

| Ethyl -CH₂- | ~4.2-4.3 ppm (quartet) | ~61 ppm |

| Methylene -O-CH₂- | ~4.6-4.7 ppm (singlet) | ~65 ppm |

| Aromatic C-H | ~6.8-7.3 ppm (multiplets) | ~113-135 ppm |

| Aromatic C-Cl | N/A | ~135 ppm |

| Aromatic C-O | N/A | ~158 ppm |

| Carbonyl C=O | N/A | ~168 ppm |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and instrument parameters. rsc.orgchemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The molecule absorbs IR radiation at specific frequencies corresponding to the vibrations (stretching, bending) of its chemical bonds.

The most prominent and diagnostic peak in the IR spectrum is the strong absorption from the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. libretexts.orguniroma1.it Other significant absorptions include those for the C-O stretching of the ester and ether linkages, the C-H stretching of the alkyl and aromatic groups, and the C=C stretching of the aromatic ring. The presence of the C-Cl bond can also be identified by its characteristic absorption in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3010-3100 | Medium-Weak |

| Alkyl C-H | Stretch | 2850-3000 | Strong |

| Ester C=O | Stretch | 1735-1750 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Ester/Ether C-O | Stretch | 1000-1300 | Strong |

| C-Cl | Stretch | 750-850 | Strong |

Source: Data compiled from general IR spectroscopy tables and spectra of related compounds. uniroma1.itnist.govdocbrown.inforesearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₁ClO₃), the expected molecular weight is approximately 214.64 g/mol . The presence of a chlorine atom is readily identified by a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) at two mass units higher having an intensity of about one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation pattern provides a fingerprint that helps to confirm the structure. libretexts.org Common fragmentation pathways for this molecule include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester results in a fragment corresponding to [M - 45]⁺.

Loss of the ethyl group (-CH₂CH₃): A fragment at [M - 29]⁺ can be observed.

McLafferty rearrangement: If sterically possible, this can lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment at [M - 28]⁺.

Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen, leading to ions corresponding to the chlorophenoxy group or the ethyl acetate side chain. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) in Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly HPLC and GC, are the methods of choice for assessing the purity of this compound and for its quantitative determination in various matrices. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC): A common approach for analyzing this compound is reverse-phase HPLC (RP-HPLC). sielc.com Method development involves optimizing several parameters to achieve good resolution and peak shape. nih.gov

Stationary Phase (Column): A C18 column is typically used, offering good retention for moderately nonpolar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or phosphoric acid) is common. sielc.comuit.no The ratio is adjusted to achieve an appropriate retention time.

Flow Rate and Temperature: Typical flow rates are around 0.5-1.0 mL/min, and the column is often maintained at a constant temperature (e.g., 20-30°C) to ensure reproducibility. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. srlchem.com

Stationary Phase (Column): A capillary column with a non-polar or mid-polar stationary phase, such as an SE-54 or DB-5 type, is generally effective. google.com

Carrier Gas: Nitrogen or helium is used as the carrier gas.

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the efficient separation of the analyte from any impurities or solvent. google.com For example, a program might start at 90°C and increase to 160°C. google.com

The choice of detector is crucial for sensitivity and selectivity.

HPLC Detectors:

UV-Vis Detector: Due to the presence of the aromatic ring, this compound absorbs UV light, making a Diode-Array Detector (DAD) or a variable wavelength UV detector a suitable choice for detection and quantification. nih.govsielc.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity based on its mass-to-charge ratio. nih.govekb.eg

GC Detectors:

Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds, offering excellent sensitivity for quantitative analysis. google.com

Mass Spectrometry (GC-MS): This combination is a powerful tool for both identifying and quantifying the compound, providing definitive structural information through its mass spectrum. nih.gov

X-ray Crystallography for Crystalline Structure Determination

Biological Activity and Mechanistic Pathways of Ethyl 2 3 Chlorophenoxy Acetate and Analogs

Antimicrobial and Anti-inflammatory Propertiesbenchchem.comresearchgate.net

Phenoxyacetic acid derivatives, including Ethyl 2-(3-chlorophenoxy)acetate, have been recognized for their antimicrobial and anti-inflammatory capabilities. researchgate.net The core structure allows for a variety of modifications, leading to a broad spectrum of biological activities. The presence of the chlorophenoxy group is often critical for enhancing the compound's efficacy through mechanisms like enzyme inhibition. Derivatives bearing nitro groups have been noted for exhibiting good anti-inflammatory and analgesic activities. researchgate.net

In Vitro and In Vivo Assessment of Antimicrobial Efficacybenchchem.comjetir.orgnih.gov

This compound has demonstrated notable antimicrobial properties, with studies indicating its effectiveness against a variety of bacteria and fungi. The broader class of phenoxyacetic acid derivatives has been assessed against numerous pathogens. For instance, certain derivatives have shown activity against Streptococcus pyogenes, while others have exhibited promising results against Mycobacterium tuberculosis H37Rv. jetir.org A study on phenoxyacetic acid derivatives also revealed they could significantly reduce the number and size of chlamydial inclusions in Chlamydia trachomatis infections.

Conversely, not all analogs show broad-spectrum activity. A series of N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides were found to be inactive against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and several fungal species at tested concentrations. nih.govresearchgate.net In another study, phenoxazine (B87303) derivatives were effective against non-tuberculosis mycobacteria such as M. scrofulaceum and M. kansasii but did not inhibit the proliferation of M. tuberculosis or other bacteria like E. coli and P. aeruginosa. nih.gov

Table 1: In Vitro Antimicrobial Activity of Phenoxyacetate (B1228835) Analogs

| Compound/Derivative | Target Organism(s) | Observed Activity/Result | Source |

|---|---|---|---|

| This compound | Various bacteria and fungi | Exhibits significant antimicrobial properties. | |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | Good antimicrobial activity (20mm inhibition zone). | jetir.org |

| 2-(4-chloro-3, 5-dimethylphenoxy) acetic acid | S. aureus, P. aeruginosa, E. coli, B. subtilis | Screened for antimicrobial activity. | jetir.org |

| Phenoxazine derivatives (Phx-1, Phx-2, Phx-3) | Non-tuberculosis mycobacteria (e.g., M. scrofulaceum, M. kansasii) | Dose-dependent inhibition of proliferation. | nih.gov |

| Phenoxazine derivatives (Phx-1, Phx-2, Phx-3) | M. tuberculosis, E. coli, P. aeruginosa | Failed to prevent proliferation. | nih.gov |

| N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides | S. aureus, E. coli, P. aeruginosa, C. albicans | Devoid of activity at tested concentrations. | nih.govresearchgate.net |

Investigations into Anti-inflammatory Mechanismsresearchgate.netjetir.orgmdpi.com

The anti-inflammatory potential of phenoxyacetic acid derivatives has been a subject of investigation. researchgate.net In vivo evaluations of some newly synthesized derivatives demonstrated good anti-inflammatory activity, comparable to the standard drug Aspirin. jetir.org The mechanism of action for related compounds often involves the modulation of inflammatory cytokine production. For example, certain terpenoid lactone analogs have been shown to significantly inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators of inflammation. mdpi.com

Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Analogs

| Compound/Derivative | Assay/Model | Key Finding | Source |

|---|---|---|---|

| Phenoxyacetic acid derivatives | In-vivo anti-inflammatory evaluation | Exhibited good activity compared to the standard drug Aspirin. | jetir.org |

| Nitro group-bearing phenoxy acid derivatives | General review | Noted to have good anti-inflammatory activities. | researchgate.net |

| Psilostachyin analog 'b' | Cytokine secretion assay (LPS-induced) | 59.76% inhibition of TNF-α secretion. | mdpi.com |

| Psilostachyin analog 'b' | Cytokine secretion assay (LPS-induced) | 41.37% inhibition of IL-1β secretion. | mdpi.com |

Anticancer and Antiproliferative Activitiesbenchchem.comresearchgate.net

The potential of this compound and its analogs as anticancer agents has been explored through various studies, including screening against cancer cell lines, enzyme inhibition assays, and investigation of apoptosis induction. researchgate.net Phenoxazine derivatives, in particular, are being considered as anticancer agents due to their ability to stabilize G-quadruplexes (G4), which are specialized nucleic acid structures implicated in cancer cell proliferation. nih.gov

Screening Against Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)benchchem.comnih.govresearchgate.netnih.govphcogres.com

This compound has been specifically noted for its activity against the MCF-7 breast cancer cell line. Analogs and related structures have shown a wider range of efficacy. For example, certain phenoxazine derivatives demonstrated high toxicity towards lung adenocarcinoma (A549) and liver cancer (HepG-2) cells, with CC50 values in the nanomolar range, while also affecting MCF-7 cells at micromolar concentrations. nih.gov Other studies have identified compounds with potent antiproliferative effects against the HCT-116 colon carcinoma cell line. nih.govphcogres.com

Table 3: Antiproliferative Activity Against Selected Cancer Cell Lines

| Compound/Extract | Cell Line | Activity (IC50/CC50) | Source |

|---|---|---|---|

| This compound | MCF-7 (Breast) | Induces apoptosis. | |

| Artemisinin derivative (A-7) | HepG-2 (Liver) | IC50: 13.86 µM | researchgate.net |

| Artemisinin derivative (A-7) | HCT-116 (Colon) | IC50: 20.71 µM | researchgate.net |

| Phenoxazine nucleoside analogues | HepG-2 (Liver) | CC50 in the nanomolar range. | nih.gov |

| Phenoxazine nucleoside analogues | MCF-7 (Breast) | CC50 in the micromolar range. | nih.gov |

| Senecio Laetus Edgew (Dichloromethane fraction) | MCF-7 (Breast) | Concentration-dependent antiproliferative activity. | nih.gov |

| Senecio Laetus Edgew (Dichloromethane fraction) | HCT-116 (Colon) | Concentration-dependent antiproliferative activity. | nih.gov |

| Lethariella cladonioides (Ethyl acetate (B1210297) extract AMH-L) | HCT-116 (Colon) | IC50: 16.21 ± 0.83 µg/mL | phcogres.com |

Enzyme Inhibition Studies (e.g., EGFR, HER2, InhA)nih.govnih.govnih.govorientjchem.orgmdpi.com

A key aspect of the anticancer and antimicrobial activity of these compounds is their ability to inhibit specific enzymes.

EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor-2 (HER2) are critical targets in cancer therapy. nih.gov Dual inhibitors that target both EGFR and HER2, such as Lapatinib and Neratinib, have been developed and show significant promise, particularly in breast cancer. mdpi.complos.org The mechanism often involves binding to the ATP-binding site of the kinase domain, preventing receptor phosphorylation and downstream signaling that leads to cell proliferation. plos.org

InhA Inhibition: InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a validated drug target. nih.govnih.gov Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall. nih.gov Compounds like triclosan, a diphenyl ether, are known direct inhibitors of InhA. orientjchem.orgmdpi.com Given the structural similarity, phenoxyacetate derivatives are considered promising candidates for developing new direct InhA inhibitors that could circumvent the resistance mechanisms associated with the frontline drug isoniazid, which requires enzymatic activation. nih.govorientjchem.org

Table 4: Enzyme Inhibition by Related Compounds and Analogs

| Inhibitor | Target Enzyme(s) | Key Finding/Activity | Source |

|---|---|---|---|

| Lapatinib | EGFR, HER2 | A synthetic, reversible dual tyrosine kinase inhibitor. | mdpi.complos.org |

| Neratinib | EGFR, HER2, HER4 | An irreversible inhibitor approved for HER2-positive breast cancer. | mdpi.com |

| Triclosan | InhA | A relatively weak direct inhibitor of InhA (Ki = 0.2 µM). | nih.gov |

| PT70 (Triclosan derivative) | InhA | A tight binding, slow onset inhibitor with an IC50 of 5.3 ± 0.4 nM. | nih.gov |

| NITD-564 (4-hydroxy-2-pyridone) | InhA | Inhibited InhA with an IC50 of 0.59 µM. | nih.gov |

Apoptosis Induction and Cellular Signaling Pathway Modulationbenchchem.comresearchgate.netnih.govnih.govnih.gov

A primary mechanism by which this compound and its analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies show that this compound can induce apoptosis and cause cell cycle arrest in MCF-7 breast cancer cells.

Other analogs have been shown to trigger apoptosis through various signaling pathways. For example, one compound influenced key apoptosis-related proteins by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of cleaved Caspase-3 in HepG-2 cells. researchgate.net In HCT116 cells, apoptosis was triggered by the dissipation of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov Further mechanistic studies on extracts containing related compounds have demonstrated the activation of initiator caspase-9 and executioner caspase-3, confirming the induction of the intrinsic apoptosis pathway. nih.govnih.gov

Table 5: Apoptosis Induction and Cellular Mechanisms

| Compound/Extract | Cell Line | Observed Mechanism of Action | Source |

|---|---|---|---|

| This compound | MCF-7 (Breast) | Induces apoptosis and cell cycle arrest. | |

| Artemisinin derivative (A-7) | HepG-2 (Liver) | Influences Bcl-2, Bax, and cleaved Caspase-3 proteins. | researchgate.net |

| Phenoxazine derivatives (WM7, WM8) | HSC-2, HSC-4 (Oral Squamous) | Activated caspase-3. | nih.gov |

| Calotropis gigantea extract (CGDCM) | HCT-116 (Colon) | Dissipation of mitochondrial membrane potential; G2/M phase arrest; increased ROS. | nih.gov |

| Cyperus rotundus leaf extract (Ethyl Acetate) | HeLa (Cervical) | Decreased BCL-2 gene expression; increased CASPASE-9 and CASPASE-3 expression. | nih.gov |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Antagonism Studies

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating energy metabolism, inflammation, and cellular development. researchgate.netnih.gov Research has explored the potential for various chemical compounds to act as agonists or antagonists for these receptors, thereby influencing cellular processes. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the broader class of phenoxyacetic acid derivatives and related compounds have been investigated for their interaction with PPARs. nih.govgoogle.comdntb.gov.ua

For instance, certain therapies for metabolic diseases target PPARα and PPARγ. google.comgoogle.com PPARα agonists are used to treat conditions like dyslipidemia and hypercholesterolemia, while PPARγ agonists are known anti-diabetic drugs. nih.govgoogle.com Some phenoxyacetate analogs, such as p-chlorophenoxy acetate, are mentioned in the context of these therapeutic agents. google.com The interaction with PPARs is complex, involving the formation of a heterodimer with the Retinoid X receptor (RXR), which then binds to specific DNA elements to regulate gene transcription. researchgate.net The development of PPAR agonists and antagonists is an active area of research for a variety of diseases, including inflammatory conditions and infections. nih.gov

Neurotoxicity and Neurodegenerative Processes Research

Research into the neurotoxic potential of phenoxy herbicides, a class to which this compound belongs, has yielded varied results, often focusing on more common analogs like 2,4-dichlorophenoxyacetic acid (2,4-D). Animal studies on 2,4-D have shown that at high doses, it can induce clinical signs of neurotoxicity, including ataxia, decreased motor activity, and myotonia. epa.gov Specifically, exposure in pregnant rabbits led to such symptoms, and retinal degeneration was observed in female rats. epa.gov However, some research suggests these neurotoxic effects occur at doses that saturate the renal clearance mechanism in rodents, and their relevance to plausible human exposure levels is debated. 24d.infotandfonline.com

A comprehensive review of animal model studies on 2,4-D indicated that the primary behavioral effects were altered locomotor patterns and reduced motor activity. nih.gov Biochemically, changes in neurotransmitter levels, such as serotonin (B10506) and dopamine, were observed in different brain regions. nih.gov It has also been suggested that phenoxy herbicide metabolites may contribute to neuroinflammation and axonal degeneration. researchgate.net Conversely, other assessments have concluded that 2,4-D does not present a toxicity of concern for developmental neurotoxicity based on extensive studies. 24d.info The U.S. Environmental Protection Agency (EPA) noted neurotoxicity with 2,4-D at high dose levels but required a developmental neurotoxicity study for further clarification. epa.govepa.gov

Potential as Herbicides and Pesticide Formulations

This compound is a member of the phenoxy herbicide family, which has been a cornerstone of agricultural weed control since the 1940s. wikipedia.orgencyclopedia.pub These chemicals are synthetic auxins, designed to mimic the natural plant growth hormone indole-3-acetic acid (IAA). wikipedia.orgmdpi.com Their primary use is to selectively control broadleaf weeds in monocotyledonous crops like cereals, as well as in non-cropland areas. nies.go.jpmontana.edu

The herbicidal formulation significantly impacts its application and environmental behavior. Phenoxy herbicides are often formulated as esters (like this compound), amine salts, or choline (B1196258) salts, rather than the active acid form. encyclopedia.pub Ester formulations are typically soluble in oil and are applied as aqueous emulsions. encyclopedia.pubchemcess.com A key advantage of ester formulations is their resistance to being washed off leaves by rain. encyclopedia.pub In the plant, these ester and salt forms are converted into the parent acid, which is the biologically active molecule responsible for the herbicidal effect. wikipedia.org Formulations are designed to generate large droplets to minimize spray drift and reduce the risk to nearby desirable vegetation. chemcess.com

Efficacy and Mechanism of Action in Pest Management

The efficacy of phenoxy herbicides like this compound stems from their action as synthetic mimics of the plant hormone auxin. mdpi.com When applied to susceptible broadleaf plants, these herbicides overwhelm the plant's normal growth regulation, leading to rapid, uncontrolled, and ultimately lethal growth. wikipedia.orgmontana.edu This mechanism provides selectivity, as monocot crops like wheat and corn are relatively unaffected. wikipedia.org

The molecular mechanism involves the herbicide binding to auxin receptors, specifically F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-Box). nih.gov This binding event targets transcriptional repressor proteins (Aux/IAA proteins) for degradation. oup.com The removal of these repressors unleashes auxin response factors (ARFs), leading to the continuous and excessive transcription of auxin-responsive genes. nih.gov

This deregulation triggers a cascade of physiological disruptions:

Ethylene (B1197577) and ABA Production: A well-documented early event is the massive overproduction of ethylene and abscisic acid (ABA). mdpi.comnih.gov This is caused by the overexpression of genes encoding key enzymes in their biosynthetic pathways, such as ACC synthase (for ethylene) and 9-cis-epoxycarotenoid dioxygenase (NCED) (for ABA). mdpi.comoup.com

Oxidative Stress: The uncontrolled metabolic activity and disruption of cellular processes, such as the movement of peroxisomes, can lead to severe oxidative stress, causing damage to cell membranes and eventual cell death. researchgate.net

Photosynthesis Inhibition: Recent models propose that the rapid accumulation of ABA leads to a widespread shutdown of genes related to photosynthesis, effectively starving the plant. oup.com

Impact on Plant Growth Regulation

As synthetic plant growth regulators, phenoxy herbicides induce a range of abnormal growth responses in susceptible plants. ucanr.edu Because they are systemic, they are absorbed through leaves and roots and transported throughout the plant to the meristematic tissues where they disrupt cell formation. montana.eduucanr.edu

The most common symptoms of exposure include:

Epinasty: A downward twisting, cupping, and curling of leaves and stems. montana.edu

Abnormal Growth: Stems may thicken and crack. montana.edu New growth that emerges after exposure is often stunted and distorted. montana.edu

Vein Abnormalities: Leaves can develop cleared or parallel veins. In some cases, interveinal tissue growth is inhibited, making the veins appear fused and creating finger-like projections. montana.eduucanr.edu

Senescence and Abscission: The herbicidal action can stimulate the premature aging and shedding of leaves. oup.com

These effects are the direct result of disrupting multiple fundamental growth processes, including cell wall plasticity, nucleic acid metabolism, and protein synthesis. ucanr.edu

Enzyme Interaction and Substrate Specificity

The biological activity of this compound and its analogs is fundamentally tied to their interactions with specific plant enzymes. Upon entering the plant, the ester form of the herbicide must be hydrolyzed by plant enzymes to release the active phenoxyacetic acid. wikipedia.org This acid then initiates the herbicidal cascade.

The primary enzymatic interaction is with the auxin receptor complex. Synthetic auxins bind to receptor proteins (like TIR1/AFB) and co-receptor proteins (Aux/IAA). nih.govnih.gov This binding is the critical step that marks the Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the proteasome. nih.gov Studies have shown that different synthetic auxin chemical families may bind differently to these receptor sites, and mutations in these sites can confer herbicide resistance. nih.gov For example, assays have detected differences in binding affinity for various auxinic herbicides in preparations from resistant weeds compared to susceptible ones. nih.gov

Beyond the primary target, the herbicidal action involves the downstream activation of other key enzymes. The deregulation of gene expression leads to the overproduction of enzymes like ACC synthase and NCED, which in turn cause the toxic accumulation of ethylene and ABA. mdpi.comoup.com Furthermore, some bacteria have evolved enzymes capable of detoxifying these herbicides. These include monooxygenases, which can have modified active sites that enhance binding and degradation of auxin herbicides, as well as chlorohydrolases and phenolic acid decarboxylases. google.comresearchgate.net

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Key Structural Features for Biological Activity

The molecular framework of Ethyl 2-(3-chlorophenoxy)acetate provides several key features that are critical for its biological function. These include the aromatic ring, the ether linkage, the chlorine substituent, and the ethyl ester group. Theoretical models, such as those derived from Density Functional Theory (DFT) calculations, suggest a planar ester group with the carbonyl oxygen oriented perpendicularly to the ethyl chain. The 3-chlorophenoxy group is positioned with the phenyl ring nearly coplanar with the ether oxygen.

The chlorophenoxy moiety is a cornerstone of the biological activity of phenoxyacetic acid derivatives. nih.gov The presence of a chlorine atom on the phenyl ring significantly influences the electronic distribution of the entire molecule, which in turn affects its reactivity and interaction with biological receptors. nih.goveurochlor.org Studies on various chlorophenoxyacetic acids have demonstrated that the number and position of chlorine atoms on the aromatic ring can drastically alter their biological effects, including their herbicidal activity and toxicity. nih.govnih.gov The introduction of chloro-substituents can modify the electronic structure of the ligand, thereby changing its biological activity. nih.govnih.gov The physicochemical properties and reactivity of the compound are dependent on the number and placement of these chlorine atoms. nih.gov

The chlorine atom, being electronegative, withdraws electrons from the aromatic ring, a property quantified by its σ-Hammett constant. eurochlor.org This electronic influence can affect the acidity of the corresponding carboxylic acid (formed upon hydrolysis of the ester) and the strength of its interaction with target proteins. eurochlor.org

The ethyl ester group in this compound plays a crucial role in its properties, particularly its uptake and transport within biological systems. While the free carboxylic acid is often the active form of the molecule at the target site, the esterified form can enhance its ability to penetrate cell membranes due to increased lipophilicity. mdpi.com

Modification of the ester group, for instance by altering the length of the alkyl chain, can have a significant impact on the compound's activity. mdpi.comnih.gov The rate of hydrolysis of the ester to the active carboxylic acid can be modulated by the nature of the alcohol moiety. This, in turn, can influence the onset and duration of the biological effect.

| Ester Modification | General Impact on Activity | Reference |

| Shorter Alkyl Chains | May lead to faster hydrolysis and quicker onset of action. | nih.gov |

| Longer Alkyl Chains | Can increase lipophilicity, potentially improving membrane permeability but may slow down hydrolysis to the active form. | mdpi.com |

| Branched Alkyl Chains | Can introduce steric hindrance, affecting both the rate of hydrolysis and the binding to the target receptor. | mdpi.com |

This table provides a generalized summary based on established principles of ester modifications in bioactive compounds.

The position of the chlorine atom on the phenoxy ring is a critical determinant of the biological potency and selectivity of chlorophenoxyacetic acid derivatives. The placement of the substituent at the meta position (position 3), as in this compound, results in different electronic and steric properties compared to its ortho (position 2) and para (position 4) isomers.

Studies comparing the herbicidal efficacy of different chlorophenoxyacetic acid isomers have shown that the substitution pattern significantly affects their activity spectrum. researchgate.net For instance, the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) has a different weed control profile than MCPA (4-chloro-2-methylphenoxyacetic acid), highlighting the importance of the substituent type and position. nih.gov The herbicidal activity of phenoxyacetic acids is generally directed towards dicotyledonous (broadleaf) plants, while monocotyledonous plants are often more resistant. nih.gov

| Isomer | General Biological Potency | Selectivity Profile | Reference |

| Ortho-substituted | Activity can be influenced by steric hindrance near the ether linkage, potentially affecting receptor binding. nih.gov | Can exhibit distinct selectivity compared to other isomers. | nih.gov |

| Meta-substituted | The electronic effect of the substituent influences the overall charge distribution of the molecule. nih.gov | The specific positioning can lead to unique interactions with the target site, influencing selectivity. | nih.gov |

| Para-substituted | Generally exhibits strong biological activity, as this position is often crucial for receptor interaction. nih.gov | Often displays a broad spectrum of activity. | nih.gov |

This table presents a comparative overview based on general principles of substituent effects in phenoxyacetic acids.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To gain a deeper understanding of how this compound exerts its biological effects, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govrug.nl These methods allow researchers to model the interaction between the compound (the ligand) and its biological target, which is often a protein or enzyme. nih.govrug.nl

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. sciforum.net For phenoxyacetic acid herbicides, a key target is the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov These herbicides mimic the natural plant hormone auxin, and by binding to TIR1, they can trigger a cascade of events leading to uncontrolled plant growth and eventual death. nih.gov Docking studies can reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand, as well as the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). sciforum.net

While specific docking studies for this compound are not extensively reported in publicly available literature, studies on related compounds like 2,4-D show that the phenoxy ring and the carboxylic acid group (or its ester precursor) are crucial for binding within the TIR1 pocket. nih.gov The chlorine substituents can form specific interactions that enhance the binding affinity. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. frontiersin.orgnih.gov An MD simulation can reveal how the ligand and protein adapt to each other upon binding and can help to refine the understanding of the binding mode predicted by docking. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mst.dknih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds. mst.dknih.gov

For phenoxyacetic acid herbicides, QSAR models have been developed to predict their phytotoxicity. mst.dk These models often incorporate descriptors related to:

Lipophilicity (logP): This describes the compound's affinity for fatty environments and is crucial for membrane transport.

Electronic Properties: Descriptors such as Hammett constants or calculated atomic charges reflect the electronic influence of substituents.

Steric Parameters: These describe the size and shape of the molecule, which can influence its fit within a receptor binding site.

A hypothetical QSAR model for a series of phenoxyacetic acid esters might take the following form:

log(1/EC50) = alogP + bσ + c*Es + d

Where EC50 is the effective concentration to produce a 50% response, logP is the logarithm of the octanol-water partition coefficient, σ is the Hammett constant for the substituent, Es is a steric parameter, and a, b, c, and d are constants determined by regression analysis.

Computational Approaches for Guiding Compound Design and Optimization

The insights gained from SAR, molecular docking, and QSAR studies provide a powerful platform for the rational design and optimization of new compounds based on the this compound scaffold. mdpi.comuni-bonn.de Computational chemistry allows for the in silico screening of virtual libraries of compounds, helping to prioritize the synthesis of molecules with the highest predicted activity and desired selectivity. mdpi.comuni-bonn.de

For example, by understanding the key interactions within the target receptor's binding pocket, chemists can design new derivatives of this compound with modified substituents on the phenoxy ring or alterations to the ester group. These modifications can be aimed at:

Enhancing Potency: By introducing groups that form stronger interactions with the target.

Improving Selectivity: By designing molecules that fit better into the target receptor of a specific weed species while having a lower affinity for the corresponding receptor in crops.

Optimizing Physicochemical Properties: By modifying the structure to improve properties like solubility, stability, and environmental degradation.

This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern agrochemical research, enabling the development of more effective and environmentally benign herbicides. mdpi.comcrimsonpublishers.com

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations provide detailed information about molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding the reactivity and interactions of a compound.

For the related compound, p-chloro derivative of phenoxyacetic acid, quantum chemical calculations have been performed using methods such as Hartree-Fock (HF), Density Functional Theory (DFT) at the B3LYP level, and Møller-Plesset perturbation theory (MP2) with a 6-311++g(d,p) basis set. orientjchem.org These studies offer a strong comparative basis for understanding the properties of this compound.

The optimized molecular structure of phenoxyacetic acid derivatives is characterized by specific bond lengths and angles. For instance, in the phenyl ring, the C-C bond lengths are calculated to be in the range of 1.395 to 1.397 Å (B3LYP) and 1.401 to 1.402 Å (MP2) for the p-chloro derivative. orientjchem.org The presence of the chlorine atom at the meta-position in this compound influences the electronic distribution and geometry of the phenyl ring.

Vibrational analysis, another output of quantum chemical calculations, helps in the interpretation of infrared (IR) and Raman spectra. The calculations can predict the frequencies of fundamental vibrational modes, such as the C=O stretching of the ester group, which is a characteristic feature in the IR spectrum of these molecules. orientjchem.org For phenoxyacetic acid and its p-chloro derivative, detailed vibrational assignments have been made, correlating experimental spectra with calculated frequencies. orientjchem.org

Table 1: Selected Calculated Geometrical Parameters for a Related Phenoxyacetic Acid Derivative Data adapted from studies on p-chloro derivative of phenoxyacetic acid. orientjchem.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++g(d,p)) |

| Bond Length | C-C (phenyl ring) | 1.396 - 1.397 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | C-O-C (ether) | ~118° |

Note: These values are for a closely related compound and serve as an estimation for this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction models are computational tools used to assess the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for evaluating the drug-likeness and potential safety profile of new chemical entities. For phenoxyacetic acid derivatives, various in silico models, such as those based on Lipinski's Rule of Five and the SwissADME predictor, have been utilized to evaluate their properties. mdpi.com

Absorption: Oral bioavailability is a key parameter. For a compound to be orally active, it generally needs to adhere to certain physicochemical property ranges. Lipinski's Rule of Five suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP (octanol-water partition coefficient) less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Phenoxyacetic acid derivatives generally fall within these parameters. mdpi.com

Distribution: The distribution of a compound is influenced by factors like its ability to bind to plasma proteins, such as human serum albumin, and its capacity to cross biological barriers like the blood-brain barrier. nih.gov The polar surface area (PSA) is a useful descriptor for predicting transport properties. For phenoxyacetic acid congeners, TPSA values are typically in the range of 46.53–95.36 Ų. mdpi.com

Metabolism: The ester group in this compound can be susceptible to hydrolysis by esterase enzymes in the body, which would release 2-(3-chlorophenoxy)acetic acid and ethanol.

Excretion: The route and rate of excretion are dependent on the compound's properties, such as its water solubility.

Toxicity: In silico models can predict various toxicological endpoints, including potential carcinogenicity and mutagenicity. frontiersin.org For phenoxyacetic acid-derived congeners, QSAR models have been developed to predict their hemolytic effect on red blood cells, which is a measure of their toxicity. mdpi.com

Table 2: Predicted ADMET Properties for this compound These are generalized predictions based on the properties of the phenoxyacetic acid chemical class.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | ~214.64 g/mol calpaclab.com | Complies with Lipinski's Rule (<500) |

| LogP | ~2.5 (Estimated) | Indicates moderate lipophilicity, compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Polar Surface Area (TPSA) | ~35.53 Ų (Estimated) | Suggests good intestinal absorption and cell permeability |

| Oral Bioavailability | High (Predicted) | Likely to be well-absorbed after oral administration |

| Blood-Brain Barrier Permeation | Possible | Dependent on specific interactions and transport mechanisms |

| Toxicity Risk | Low to Moderate (Predicted) | General prediction for the class; specific testing is required |

Environmental Fate and Ecotoxicological Investigations

Degradation Pathways in Environmental Matrices (Soil, Water, Air)

The persistence of Ethyl 2-(3-chlorophenoxy)acetate in the environment is largely dictated by its susceptibility to degradation through various mechanisms, including breakdown by microorganisms, hydrolysis, and photolysis.

Biodegradation by Microorganisms

Microbial degradation is a primary pathway for the breakdown of phenoxy acid herbicides in the environment. nih.gov Both aerobic and anaerobic bacteria play a role in this process. nih.gov The efficiency of biodegradation is influenced by several factors such as the composition of the microbial community, oxygen availability, temperature, pH, and the concentration of the compound. nih.gov In general, phenoxy acids are degraded more rapidly in surface waters by aerobic organisms compared to the slower anaerobic degradation that occurs in groundwater. nih.gov

While specific studies on this compound are limited, research on related compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) shows that soil microorganisms are capable of mineralizing the herbicide. nih.gov For instance, in one study, 45% and 48% of the applied 2,4-D was mineralized in clay and loamy soils, respectively, within 10 days. nih.gov The degradation rate can vary significantly with soil type, with sandy soils sometimes exhibiting a longer lag phase. nih.gov It is plausible that this compound undergoes similar microbial degradation, likely initiated by the hydrolysis of the ester bond to form 3-chlorophenoxyacetic acid, which is then further broken down.

Hydrolysis and Photolysis

Hydrolysis is a key abiotic degradation process for esters like this compound. The rate of hydrolysis is dependent on factors such as pH and temperature. nih.gov Generally, the ester linkage is cleaved to yield the parent phenoxy acid (3-chlorophenoxyacetic acid) and ethanol. This process is significant as the resulting acid may have different mobility and toxicity characteristics. While the acid forms of phenoxy herbicides are relatively stable to hydrolysis, their esters are more susceptible. nih.gov

Photodegradation, or the breakdown of the chemical by light, is another important environmental fate process, particularly in shallow and sunlit waters. nih.gov The efficiency of photolysis is dependent on the specific form of the compound. For phenoxy acids in general, photodegradation contributes to their removal from aquatic environments. nih.gov

Environmental Distribution and Mobility

The way this compound moves through and partitions between different environmental compartments like soil, water, and air is crucial for understanding its potential exposure pathways.

Volatilization Studies

Adsorption and Leaching in Soil

The movement of phenoxy acid herbicides in soil is significantly influenced by adsorption (binding to soil particles) and leaching (movement through the soil with water). These compounds are known for their high mobility in soils, especially in those with low organic matter content, which can lead to the contamination of groundwater and surface water. nih.gov

Studies on related compounds like MCPA ((4-chloro-2-methylphenoxy)acetic acid) have shown that sorption is positively correlated with the organic carbon content of the soil and negatively correlated with soil pH. researchgate.net This means that soils with higher organic matter will tend to retain the herbicide more strongly, reducing its potential to leach. Conversely, in soils with lower organic matter and higher pH, the herbicide is more likely to be in a more mobile form. researchgate.net Given its structural similarities, it is expected that the adsorption and leaching behavior of this compound would follow similar patterns. The initial ester form may be less mobile than the hydrolyzed acid form.

Ecotoxicity Studies on Aquatic and Terrestrial Organisms

The potential for this compound to cause harm to non-target organisms is a critical aspect of its environmental risk assessment. Ecotoxicity is evaluated through studies on a range of organisms representing different trophic levels.

While specific ecotoxicity data for this compound is scarce, the toxicity of the broader class of chlorophenoxy herbicides has been studied. wikitox.orgwikipedia.org These herbicides can cause a range of adverse effects in non-target species, including impacts on growth, reproduction, and survival. researchgate.net

A study on newly synthesized esters of phenoxyacetic acid demonstrated phytotoxic effects on the germination and root development of model plants like sorghum and lettuce. researchgate.net This suggests that this compound could also exhibit phytotoxicity towards non-target terrestrial plants.

Impact on Microorganisms

The impact of this compound on microorganisms is not extensively documented in publicly available scientific literature. However, inferences can be drawn from studies on related chemical classes, such as phenoxyacetic acids and their derivatives. Generally, phenoxyacetic herbicides can be degraded by various soil and aquatic microorganisms, which utilize them as a carbon source. The efficiency of this biodegradation is dependent on several factors, including the specific microbial populations present, temperature, pH, and oxygen availability. Current time information in Genesee County, US.

Toxicity to Invertebrates and Vertebrates

Specific ecotoxicological data for this compound is limited. However, the toxicity of the broader class of chlorophenoxy herbicides and their esters has been a subject of investigation. It is a general observation that ester formulations of these herbicides tend to be more toxic to aquatic organisms than their acid or salt counterparts. epa.gov This increased toxicity is often attributed to the greater lipophilicity of the esters, which facilitates their absorption across biological membranes. epa.gov

Toxicity to Aquatic Invertebrates

For aquatic invertebrates, such as Daphnia magna, which are key indicator species in ecotoxicology, phenoxy herbicides can have varying effects. While specific LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) values for this compound are not available in the reviewed literature, data for related compounds highlight the potential for toxicity. For example, some esters of 2,4-D have been classified as "moderately toxic" to freshwater invertebrates. epa.gov

Toxicity to Aquatic Vertebrates

In the case of aquatic vertebrates, particularly fish, the ester forms of chlorophenoxy herbicides have also been shown to be more toxic than the acid or amine salt forms. epa.gov Studies on various fish species have demonstrated a range of acute toxicity values for different chlorophenoxy herbicide esters. For example, the 96-hour LC50 for the isopropyl ester of 2,4-D in rainbow trout has been reported to be 0.66 mg/L. nih.gov It is plausible that this compound would exhibit a similar level of toxicity, although specific testing would be required for confirmation.

Table 1: General Acute Ecotoxicity of Related Chlorophenoxy Herbicide Esters

| Test Organism | Compound Type | Endpoint | Value | Source |

| Freshwater Invertebrates | 2,4-D Esters | Acute Toxicity | Moderately Toxic | epa.gov |

| Fish | 2,4-D Esters | Acute Toxicity | Slightly to Highly Toxic | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 2,4-D Isopropyl Ester | 96-hour LC50 | 0.66 mg/L | nih.gov |

Note: This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Risk Assessment in Agricultural and Industrial Applications

A specific environmental risk assessment for the agricultural and industrial applications of this compound is not publicly available. However, the risk assessment process for pesticides and industrial chemicals follows a structured approach to determine the potential for adverse effects on human health and the environment. astrazeneca.com This process involves several key steps:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For this compound, this would include its potential toxicity to non-target organisms as inferred from data on related chlorophenoxy herbicides. epa.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects in exposed populations. This is where data from toxicological studies, such as the LC50 values for aquatic organisms, would be used.

Exposure Assessment: This involves estimating the concentration of the chemical that non-target organisms are likely to be exposed to in the environment following its use in agriculture or industry. This assessment considers factors like application rates, drift, runoff, and environmental persistence. epa.gov

Risk Characterization: In the final step, the information from the hazard identification, dose-response assessment, and exposure assessment are integrated to estimate the probability of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). astrazeneca.comnih.gov

For agricultural applications, the risk assessment would consider the potential for runoff into surface waters, which could affect aquatic ecosystems. epa.gov Industrial applications would necessitate an evaluation of wastewater discharges and the potential for contamination of the surrounding environment. Given that ester forms of chlorophenoxy herbicides can be highly toxic to aquatic life, a thorough risk assessment would be crucial to ensure that their use does not pose an unacceptable risk to the environment. epa.gov

Future Directions and Translational Research

High-Throughput Screening Assays for Novel Bioactivities

The exploration of novel bioactivities of ethyl 2-(3-chlorophenoxy)acetate and its analogs is increasingly benefiting from high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of thousands of small molecules to identify candidates for further development. This systematic approach is crucial for discovering new therapeutic and agrochemical applications.

Modern HTS platforms can screen up to 16,000 compounds daily for biochemical assays and can miniaturize these assays to reduce costs and reagent consumption. eddc.sg These platforms are not limited to purified proteins but are also being adapted for more complex systems like cell-based and whole-organism assays. This shift allows for the screening of compounds in a more physiologically relevant context, providing a better understanding of their potential effects.